N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide

Description

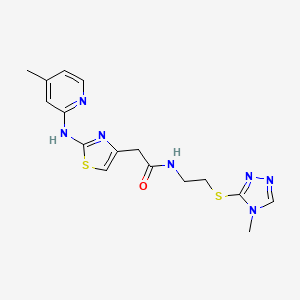

This compound features a 4-methyl-1,2,4-triazole ring connected via a thioethyl (-S-CH2-CH2-) bridge to an acetamide group. The acetamide is further substituted with a thiazole ring bearing a 4-methylpyridin-2-yl amino moiety. This structure combines pharmacologically relevant heterocycles:

- 1,2,4-Triazole: Known for antimicrobial, anticancer, and enzyme inhibitory properties.

- Thiazole: Implicated in kinase inhibition and antimicrobial activity.

- Pyridine: Enhances solubility and binding affinity in biological systems.

The compound’s synthesis likely involves coupling reactions between triazole-thiol intermediates and functionalized thiazole-acetamide precursors, as seen in analogous syntheses (e.g., ).

Properties

IUPAC Name |

2-[2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N7OS2/c1-11-3-4-17-13(7-11)21-15-20-12(9-26-15)8-14(24)18-5-6-25-16-22-19-10-23(16)2/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,18,24)(H,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKDSIZWJAYWTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NC(=CS2)CC(=O)NCCSC3=NN=CN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N7OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

It’s worth noting that compounds containing similar functional groups have been studied for their biological activities. For example, thiazoles have been observed to have anti-inflammatory and analgesic activity . Similarly, 4-Methyl-4H-1,2,4-triazole-3-thiol, a compound containing a 1,2,4-triazole ring, has been studied for its electrochemically anticorrosive behavior .

Biological Activity

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide is a complex compound featuring both triazole and thiazole moieties. These structural components are known for their diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential anticancer properties, antimicrobial effects, and other pharmacological activities.

Structural Overview

The compound can be broken down into key functional groups:

- Triazole moiety : Known for its stability and ability to form hydrogen bonds, enhancing interaction with biological targets.

- Thiazole moiety : Often associated with various biological activities, including antimicrobial and anticancer effects.

- Acetamide group : Typically enhances solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

-

Cytotoxicity Assays : The MTT assay has been employed to evaluate the cytotoxic effects of triazole derivatives on human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), IGR39 (melanoma), and Panc-1 (pancreatic carcinoma). Compounds showed varying degrees of selectivity towards these cell lines, with some exhibiting high potency against melanoma cells .

Compound Cell Line IC50 (µM) A IGR39 5.0 B MDA-MB-231 3.5 C Panc-1 7.0 - Mechanisms of Action : The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Activity

Triazole compounds have also been studied for their antimicrobial properties. The compound's thioether functionality is particularly important in enhancing its activity against various pathogens:

-

Antibacterial Studies : In vitro studies have shown that related triazole-thioether compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Pathogen Minimum Inhibitory Concentration (MIC, µg/mL) Staphylococcus aureus 15 Escherichia coli 20

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, triazoles are recognized for their potential in treating other conditions:

- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may protect against oxidative stress-related diseases .

- Antiviral Activity : Triazole derivatives have been explored for their antiviral capabilities, particularly against RNA viruses .

Case Studies

Several case studies illustrate the biological efficacy of similar compounds:

- Study on Derivatives : A study investigating a series of 1,2,4-triazole derivatives found that those incorporating sulfur showed enhanced anticancer activity compared to their non-thiol counterparts .

- Clinical Trials : Preliminary clinical trials involving triazole-based compounds have indicated promising results in terms of safety and efficacy in cancer therapy .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The incorporation of the 4-methyl-4H-1,2,4-triazole moiety into drug design has led to the development of compounds with significant antibacterial and antifungal activities. For example, studies have shown that triazole-based compounds exhibit potent activity against various pathogens, making them promising candidates for antibiotic development .

Cancer Treatment

The compound's structural features suggest potential applications in oncology. Triazole derivatives are known to inhibit specific cancer-related enzymes and pathways. Research indicates that similar compounds can act as inhibitors of the mTOR pathway, which is crucial in cancer cell proliferation and survival . The specific interactions of N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide with these targets could be explored further for therapeutic efficacy.

Agrochemicals

Fungicides and Herbicides

The triazole ring is a well-known scaffold in the development of fungicides due to its ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. The incorporation of the thiazole and pyridine functionalities within the compound may enhance its bioactivity against a broader spectrum of plant pathogens . This makes it a candidate for further investigation in agricultural applications.

Material Sciences

Nonlinear Optical Properties

Recent studies have highlighted the nonlinear optical properties of triazole derivatives, which are valuable in photonic applications. The synthesis of novel derivatives has shown promising results in terms of their optical performance, indicating potential uses in optical devices such as sensors and switches . The compound's unique structure may contribute to enhanced optical nonlinearity.

Case Studies and Research Findings

Comparison with Similar Compounds

Triazole-Thio-Acetamide Derivatives

Key Observations :

- Substituent Effects: The 4-methylpyridin-2-yl amino group in the target compound improves water solubility compared to halogenated or purely aromatic substituents (e.g., dibromo-phenyl in ).

- Biological Activity: Amino groups on the triazole (e.g., ) enhance hydrogen bonding, critical for enzyme inhibition.

Thiazole-Acetamide Derivatives

Key Observations :

- Heterocycle Swapping : Replacing triazole with oxadiazole (as in ) alters electronic properties, affecting binding to targets like acetylcholinesterase.

- Substituent Positioning : The 4-methylpyridin-2-yl group in the target compound provides steric and electronic advantages over simpler phenyl groups (e.g., ).

Combined Triazole-Thiazole Systems

Key Observations :

- Bioactivity : Pyridinyl-thiazole derivatives (e.g., ) show statistically significant anticancer activity, suggesting the target compound’s pyridinyl-thiazole moiety may confer similar properties.

- Metabolic Stability : Ethyl and methoxy substituents (e.g., ) reduce oxidative metabolism, enhancing half-life.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including the formation of thioether linkages and acetamide coupling. For example, intermediates like 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol can be refluxed with K₂CO₃ in acetone under controlled temperatures (6–8 hours) to achieve yields up to 72% . Optimization may involve adjusting solvent polarity (e.g., DMF vs. acetone), catalyst loading, or temperature gradients. Parallel monitoring via TLC or HPLC is recommended to track reaction progress.

Q. How should researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- 1H NMR to verify proton environments (e.g., aromatic protons in the triazole and thiazole rings).

- IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide).

- LC-MS for molecular weight validation and purity assessment.

- Elemental analysis to ensure stoichiometric consistency .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

- Methodological Answer : The compound’s thioether and acetamide groups may hydrolyze under acidic/basic conditions. Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent oxidation. Pre-screen stability in solvents like DMSO or ethanol using accelerated degradation studies (e.g., 40°C/75% RH for 1 week) .

Advanced Research Questions

Q. How can computational tools like molecular docking and PASS programs predict biological activity, and what are their limitations?

- Methodological Answer :

- PASS (Prediction of Activity Spectra for Substances) estimates pharmacological effects (e.g., kinase inhibition) based on structural descriptors. For this compound, PASS may predict anti-inflammatory or antimicrobial potential .

- Molecular docking (e.g., AutoDock Vina) can model interactions with targets like bacterial enzymes or cancer-related receptors. Limitations include neglecting solvation effects and conformational flexibility. Validate predictions with in vitro assays (e.g., MIC for antimicrobial activity) .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer : Discrepancies may arise from:

- Solvent effects : Simulate explicit solvent models in docking.

- Metabolite interference : Use LC-MS to identify degradation products.

- Assay variability : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C). Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. How can structure-activity relationship (SAR) studies guide modifications to the triazole and thiazole moieties?

- Methodological Answer :

- Triazole modifications : Replace the 4-methyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance metabolic stability. Monitor changes via cytotoxicity assays (e.g., HepG2 cells) .

- Thiazole modifications : Introduce halogen atoms (e.g., -Cl) at the 4-position to improve target binding. Compare logP values to assess lipophilicity shifts .

Q. What experimental designs are optimal for evaluating reactive intermediates during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.